An In-depth Technical Guide to 4-Isoxazoleboronic Acid Pinacol Ester (CAS 928664-98-6)
An In-depth Technical Guide to 4-Isoxazoleboronic Acid Pinacol Ester (CAS 928664-98-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-Isoxazoleboronic acid pinacol ester (CAS 928664-98-6), a key building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on the compound's characteristics, experimental protocols, and its role in the synthesis of biologically active molecules.
Core Properties
4-Isoxazoleboronic acid pinacol ester is a stable, white to pale brown solid organic compound. It is widely used in organic synthesis, particularly as a reactant in palladium-catalyzed cross-coupling reactions. Its chemical and physical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 928664-98-6 | |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Synonyms | 4-Isoxazoleboronic acid pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, ISOXAZOLE-4-BORONIC ACID PINACOL ESTER | |
| Molecular Formula | C₉H₁₄BNO₃ | |
| Molecular Weight | 195.02 g/mol | |
| Appearance | White to Pale brown solid | |
| Melting Point | 110 - 115 °C | |
| Solubility | Soluble in most organic solvents | |
| Storage | Store at 2-8°C in a dry, well-ventilated place. |
Synthesis and Chemical Reactions
4-Isoxazoleboronic acid pinacol ester is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of the isoxazole moiety into a wide range of molecular scaffolds, a common strategy in the synthesis of pharmaceutical compounds.
General Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (in this case, 4-isoxazoleboronic acid pinacol ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.
A representative experimental protocol for a Suzuki-Miyaura coupling reaction using 4-isoxazoleboronic acid pinacol ester is as follows:
Materials:
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Aryl or heteroaryl halide (e.g., bromide or iodide)
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4-Isoxazoleboronic acid pinacol ester (CAS 928664-98-6)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)
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Ligand (e.g., XPhos, tricyclohexylphosphine) if required by the catalyst
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Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
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Anhydrous solvent (e.g., dioxane, DMF, THF/water mixture)
Procedure:
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To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), 4-isoxazoleboronic acid pinacol ester (1.1 - 1.5 equiv), and the base (2.0 - 3.0 equiv).
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Purge the vessel with an inert gas (e.g., nitrogen or argon).
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Add the anhydrous solvent to the vessel.
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Degas the solution by bubbling the inert gas through it for several minutes.
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Add the palladium catalyst (and ligand, if necessary) to the reaction mixture.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired isoxazole-substituted compound.
Biological and Medicinal Chemistry Applications
The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Compounds containing the isoxazole ring exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 4-Isoxazoleboronic acid pinacol ester serves as a crucial starting material for the synthesis of isoxazole-containing compounds with therapeutic potential.
Patents have disclosed the use of this compound in the synthesis of molecules for the treatment of:
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Inflammatory and Autoimmune Diseases: The resulting compounds are often designed to modulate key signaling pathways involved in the inflammatory response.
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Proliferative Diseases: This includes the development of novel anticancer agents. Isoxazole derivatives have been investigated as inhibitors of various protein kinases, heat shock proteins (HSP90), and poly (ADP-ribose) polymerase (PARP).
Role in Kinase Inhibitor Synthesis
A significant application of isoxazole-containing compounds is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The isoxazole ring can act as a versatile scaffold for designing selective and potent kinase inhibitors. For example, isoxazole derivatives have been explored as inhibitors of c-Jun N-terminal kinase (JNK) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are important targets in oncology.
Suppliers
4-Isoxazoleboronic acid pinacol ester is commercially available from a number of chemical suppliers. The table below lists some of the major suppliers. Purity and available quantities may vary.
| Supplier | Website |
| Sigma-Aldrich | --INVALID-LINK-- |
| Thermo Fisher Scientific | --INVALID-LINK-- |
| TCI Chemicals | --INVALID-LINK-- |
| Apollo Scientific | --INVALID-LINK-- |
| Frontier Specialty Chemicals | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| BLDpharm | --INVALID-LINK-- |
| CymitQuimica | --INVALID-LINK-- |
| Cenmed | --INVALID-LINK-- |
Safety Information
4-Isoxazoleboronic acid pinacol ester should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Hazard Statements:
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Harmful if swallowed.
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Harmful in contact with skin.
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Harmful if inhaled.
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Causes skin irritation.
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Causes serious eye irritation.
Conclusion
4-Isoxazoleboronic acid pinacol ester (CAS 928664-98-6) is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the biologically important isoxazole scaffold into potential drug candidates targeting a range of diseases. This guide provides a foundational understanding of its properties and applications to aid researchers in their drug discovery and development endeavors.
